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Compound of Interest

Compound Name: 2-(Trimethylsilyl)furo[3,2-b]pyridine

Cat. No.: B169639 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Furopyridines, heterocyclic compounds integrating furan and pyridine rings, have garnered

significant attention in medicinal chemistry and drug discovery. Their unique structural

framework allows for diverse functionalization, leading to a broad spectrum of biological

activities.[1] Notably, furopyridine derivatives have emerged as potent inhibitors of cyclin-

dependent kinase 2 (CDK2), a key regulator of the cell cycle, making them promising

candidates for anticancer therapies.[1][2] Furthermore, their therapeutic potential extends to

antiviral and anti-inflammatory applications.[3]

The development of efficient and sustainable synthetic methodologies is crucial for exploring

the therapeutic potential of this scaffold. One-pot multicomponent reactions have proven to be

a powerful strategy, offering advantages such as high atom economy, reduced reaction times,

and simplified purification procedures. This document provides detailed application notes and

protocols for the one-pot synthesis of functionalized furopyridines, summarizes key quantitative

data, and illustrates relevant biological pathways.

Data Presentation
Table 1: One-Pot Synthesis of Furo[2',1':5,6]pyrido[2,3-
d]pyrimidine Derivatives
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Compound Ar Yield (%) m.p. (°C)

4a C6H5 92 >300

4b 4-MeC6H4 95 >300

4c 4-MeOC6H4 94 >300

4d 4-ClC6H4 96 >300

4e 4-FC6H4 91 >300

4f 4-BrC6H4 95 >300

4g 4-NO2C6H4 90 >300

4h 3-NO2C6H4 89 >300

Data sourced from a three-component reaction of an aldehyde, tetronic acid, and 6-amino-1,3-

dimethylpyrimidine-2,4-dione in water.

Table 2: Anticancer Activity of Furopyridine Derivatives
Compound

HCT-116
(IC50, µM)

MCF-7
(IC50, µM)

HepG2
(IC50, µM)

A549 (IC50,
µM)

CDK2 (IC50,
µM)

1 31.3 19.3 22.7 36.8 0.57

4 35.4 24.5 28.4 41.2 0.24

8 41.2 33.1 35.7 55.3 0.65

11 38.7 28.9 31.2 48.9 0.50

14 49.0 55.5 44.8 70.7 0.93

Roscovitine - - - - 0.394

Doxorubicin 40.0 64.8 24.7 58.1 -

IC50 values represent the concentration of compound required to inhibit 50% of cell growth or

enzyme activity. HCT-116 (colon cancer), MCF-7 (breast cancer), HepG2 (liver cancer), A549
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(lung cancer). Roscovitine is a known CDK2 inhibitor. Doxorubicin is a standard anticancer

drug.[1][2][4]

Experimental Protocols
Protocol 1: Three-Component Synthesis of
Furo[2',1':5,6]pyrido[2,3-d]pyrimidine Derivatives in
Water
This protocol describes a green and efficient one-pot synthesis of furo[2',1':5,6]pyrido[2,3-

d]pyrimidine derivatives.

Materials:

Aromatic aldehyde (1 mmol)

Tetronic acid (1 mmol)

6-amino-1,3-dimethylpyrimidine-2,4-dione (1 mmol)

Water (5 mL)

Procedure:

A mixture of the aromatic aldehyde, tetronic acid, and 6-amino-1,3-dimethylpyrimidine-2,4-

dione is stirred in water at 80°C.

The reaction progress is monitored by thin-layer chromatography (TLC).

Upon completion of the reaction, the mixture is cooled to room temperature.

The resulting solid precipitate is collected by filtration.

The solid is washed with water and then dried to afford the pure product.

Protocol 2: Iodine-Mediated One-Pot Synthesis of
Substituted Furopyridines
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This method facilitates the synthesis of substituted furopyridines through an iodine-mediated

oxidative tandem cyclization of enaminones.

General Procedure:

To a solution of the enaminone (1.0 equiv) in a suitable solvent (e.g., DMSO), iodine (I2, 2.0

equiv) is added.

The reaction mixture is stirred at a specified temperature (e.g., 100 °C) for a designated

time.

The reaction is monitored by TLC.

After completion, the reaction mixture is cooled to room temperature and quenched with a

saturated aqueous solution of sodium thiosulfate.

The product is extracted with an organic solvent (e.g., ethyl acetate).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated under reduced pressure.

The crude product is purified by column chromatography on silica gel.

Protocol 3: Rhodium-Catalyzed One-Pot Synthesis of
Highly Functionalized Pyridines from Isoxazoles
This protocol outlines a conceptually distinct approach to highly substituted pyridines via a

rhodium carbenoid-induced ring expansion of isoxazoles.

Procedure:

A solution of the vinyldiazoacetate (1.0 equiv) in toluene is added via syringe pump over 30

minutes to a solution of the isoxazole (1.2 equiv) and Rh2(OAc)4 (2 mol %) in toluene at 60

°C.

The reaction mixture is then heated to reflux for 4 hours.
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After cooling to room temperature, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5

equiv) is added, and the mixture is stirred for an additional 2 hours.

The solvent is removed under reduced pressure, and the residue is purified by flash

chromatography on silica gel.

Mandatory Visualization

Experimental Workflow: One-Pot Furopyridine Synthesis
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Caption: General workflows for one-pot furopyridine synthesis.

CDK2 Signaling Pathway and Inhibition by Furopyridines

Growth Factors Ras Signaling

Cyclin D / CDK4/6

induce expression

Rb

phosphorylate partially inactivates

E2F

Cyclin E

activates transcription

CDK2 / Cyclin E

hyper-phosphorylates

S Phase Entry
(DNA Replication)

promotes

Furopyridine 
Derivatives

inhibit

p21 (CKI)

inhibits

Click to download full resolution via product page

Caption: CDK2 pathway and furopyridine inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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